![molecular formula C11H7ClN4 B1419828 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-37-2](/img/structure/B1419828.png)
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Vue d'ensemble
Description
“7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C11H7ClN4 . It is a derivative of the triazolopyrimidine class of compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolopyrimidine core with a phenyl group at the 3-position and a chlorine atom at the 7-position . Further structural analysis would require more specific data or computational modeling .Applications De Recherche Scientifique
Synthesis and Chemical Applications
A notable application of this compound lies in its synthesis methodologies and subsequent utility as an intermediate in creating various derivatives with potential biological activities. For instance, microwave-assisted synthesis techniques have been developed to efficiently generate [1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating the compound's role in facilitating the synthesis of compounds with anticonvulsant properties (Divate & Dhongade-Desai, 2014). Furthermore, its versatility is highlighted in research that explores the oxidative cyclization processes to prepare 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are valuable for further chemical transformations and diversification, including applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Biological and Pharmacological Research
In pharmacological research, derivatives of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine have been studied for their biological activities, notably for their potential in cancer therapy. For example, compounds synthesized from this framework have demonstrated inhibitory effects on the growth of various cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2009). Additionally, another study highlighted the compound's role in producing derivatives that exhibit significant antimicrobial properties, further underscoring its importance in the development of new therapeutic agents (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Orientations Futures
The future directions for research on “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the interest in triazolopyrimidines as potential therapeutic agents , there may be scope for investigating the biological activity of this compound in more detail.
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The compound’s action on the CDK2 pathway also induces apoptosis within cells .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis, a form of programmed cell death, within cells .
Analyse Biochimique
Biochemical Properties
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key proteins required for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . This is achieved through the inhibition of CDK2/cyclin A2 complex, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, this compound influences cell signaling pathways, such as the p53 pathway, which is involved in the regulation of cell growth and apoptosis . The compound also affects gene expression by modulating the activity of transcription factors that control the expression of genes related to cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of CDK2, leading to the inhibition of its kinase activity . This binding is facilitated by hydrogen bonding interactions between the compound and specific amino acid residues within the active site of CDK2 . Additionally, this compound can induce conformational changes in CDK2, further enhancing its inhibitory effects . The compound also modulates gene expression by inhibiting the activity of transcription factors, such as E2F, which are involved in the regulation of genes required for cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion in the urine . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, the compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, the compound can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by altering its interactions with cellular proteins .
Propriétés
IUPAC Name |
7-chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-10-14-15-11(16(10)7-13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPKMOYEGNSODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=NC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


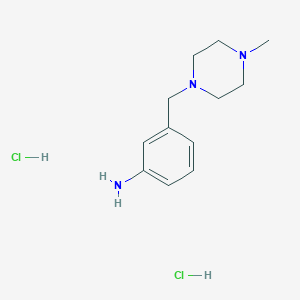
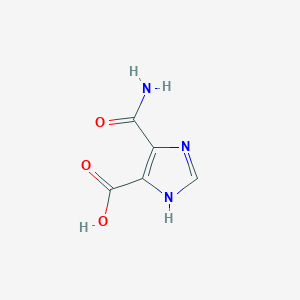
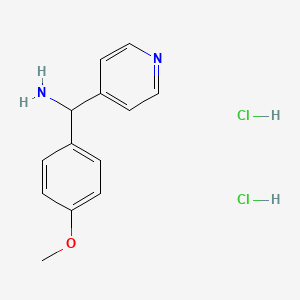
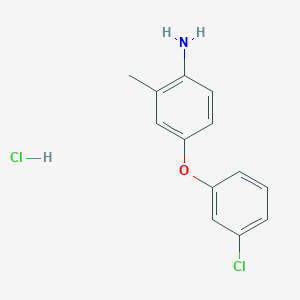
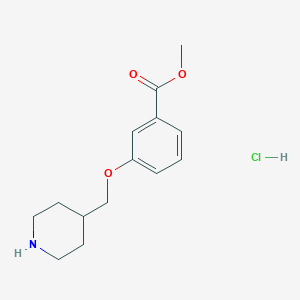
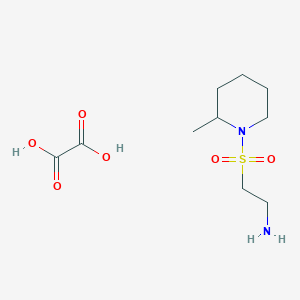
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
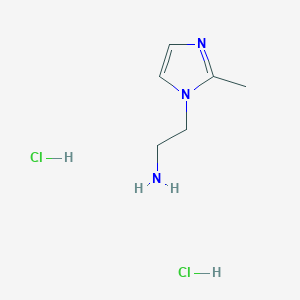
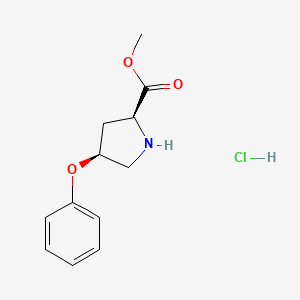
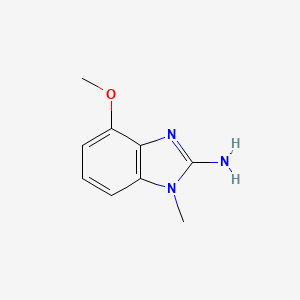
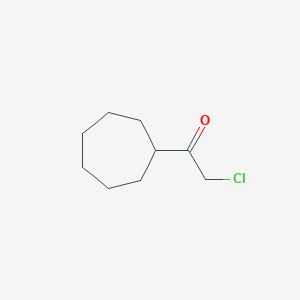

![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
